1-(2-(Diethylamino)ethyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one 1-(2-(Diethylamino)ethyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17248549
InChI: InChI=1S/C29H38N2O6/c1-8-30(9-2)15-16-31-25(21-11-10-12-23(35-6)28(21)36-7)24(27(33)29(31)34)26(32)20-13-14-22(19(5)17-20)37-18(3)4/h10-14,17-18,25,32H,8-9,15-16H2,1-7H3/b26-24+
SMILES:
Molecular Formula: C29H38N2O6
Molecular Weight: 510.6 g/mol

1-(2-(Diethylamino)ethyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one

CAS No.:

Cat. No.: VC17248549

Molecular Formula: C29H38N2O6

Molecular Weight: 510.6 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Diethylamino)ethyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one -

Specification

Molecular Formula C29H38N2O6
Molecular Weight 510.6 g/mol
IUPAC Name (4E)-1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione
Standard InChI InChI=1S/C29H38N2O6/c1-8-30(9-2)15-16-31-25(21-11-10-12-23(35-6)28(21)36-7)24(27(33)29(31)34)26(32)20-13-14-22(19(5)17-20)37-18(3)4/h10-14,17-18,25,32H,8-9,15-16H2,1-7H3/b26-24+
Standard InChI Key XGZPQTFVERAEFB-SHHOIMCASA-N
Isomeric SMILES CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC(C)C)C)\O)/C(=O)C1=O)C3=C(C(=CC=C3)OC)OC
Canonical SMILES CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC(C)C)C)O)C(=O)C1=O)C3=C(C(=CC=C3)OC)OC

Introduction

The compound 1-(2-(Diethylamino)ethyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1H-pyrrol-2(5H)-one is a synthetic molecule with a molecular formula of C29H38N2O6 and a molecular weight of 510.6 g/mol. It is classified as a pyrrolidine derivative, characterized by its complex structure combining aromatic, aliphatic, and functional groups, which contribute to its unique chemical and biological properties .

Structural Features

The compound's structure can be analyzed as follows:

  • Core Structure: Pyrrolidine-2,5-dione (a five-membered lactam ring) forms the backbone.

  • Substituents:

    • A diethylaminoethyl group at position 1.

    • A dimethoxyphenyl group at position 5.

    • A hydroxy group at position 3.

    • A benzoyl group substituted with isopropoxy and methyl groups at position 4.

This intricate arrangement of substituents provides the compound with diverse chemical reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, combining:

  • A pyrrolidine derivative as the core structure.

  • Electrophilic aromatic substitution for attaching the dimethoxyphenyl and benzoyl groups.

  • Amine alkylation to introduce the diethylaminoethyl substituent.

These steps require precise control over reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity.

Spectroscopic Characterization

To confirm its structure, the following spectroscopic techniques are typically employed:

  • NMR Spectroscopy (¹H and ¹³C): Identifies hydrogen and carbon environments within the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Detects functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C).

Potential Applications

The compound's unique combination of functional groups makes it a candidate for:

  • Pharmaceutical Development: As a scaffold for designing drugs targeting specific enzymes or receptors.

  • Material Science: Its aromaticity and electron-rich groups could find applications in organic electronics or polymer synthesis.

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